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Introduction
TUG 891 is a potent and selective synthetic agonist for the free fatty acid receptor 4 (FFAR4),

previously known as G protein-coupled receptor 120 (GPR120).[1][2][3] FFAR4 is activated by

medium and long-chain free fatty acids and is implicated in a variety of physiological

processes, including glucose homeostasis, anti-inflammatory responses, and metabolic

regulation.[1][2] TUG 891 serves as a valuable pharmacological tool for investigating the

therapeutic potential of FFAR4 activation in various disease models. This document provides

detailed application notes and protocols for the administration of TUG 891 in animal models,

primarily focusing on mice.

Mechanism of Action
TUG 891 mimics the action of endogenous long-chain fatty acids by binding to and activating

FFAR4.[2] This activation triggers downstream signaling cascades that can lead to:

Stimulation of Glucagon-Like Peptide-1 (GLP-1) Secretion: In enteroendocrine cells, FFAR4

activation promotes the release of GLP-1, an incretin hormone that enhances insulin

secretion and promotes satiety.[2]

Enhanced Glucose Uptake: TUG 891 has been shown to increase glucose uptake in

adipocytes.[2]
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Anti-inflammatory Effects: Activation of FFAR4 by TUG 891 can inhibit the release of pro-

inflammatory mediators from macrophages.[2]

Modulation of Fat Taste Perception: Lingual application of TUG 891 can influence fat

preference and activate the tongue-brain-gut axis.[4]
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Caption: TUG 891 signaling cascade via FFAR4/GPR120 activation.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving TUG
891.

Table 1: In Vitro Potency of TUG 891
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Receptor Species Assay pEC50 Reference

FFAR4

(GPR120)
Human

Calcium

Mobilization
7.36 [5]

FFAR4

(GPR120)
Mouse

Calcium

Mobilization
7.77 [5]

FFAR1 (GPR40) Human Not Specified 4.19 [5]

FFAR2 (GPR43) Not Specified Not Specified No Activity [5]

FFAR3 (GPR41) Not Specified Not Specified No Activity [5]

Table 2: In Vivo Administration of TUG 891 in Mice
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Animal
Model

Dosage
Route of
Administrat
ion

Vehicle
Key
Findings

Reference

C57Bl/6J

Mice
35 mg/kg

Intraperitonea

l (IP)

10% DMSO

in PBS

Decreased

body weight

and fat mass,

increased fat

oxidation

[6]

Male Mice

(Sleep

Fragmentatio

n Model)

20 mg/kg Not Specified Not Specified

Reduced

food

consumption

and

epididymal fat

mass

[7]

ApoE-/- Mice

(High-Fat

Diet)

Not Specified Not Specified Not Specified

Inhibited the

progression

of liver

steatosis

[8]

C57Bl/6J

Mice
Not Specified

Lingual

Application
Not Specified

Modulated fat

taste

preference

[4]

Experimental Protocols
Protocol 1: Intraperitoneal Administration of TUG 891 for
Metabolic Studies in Mice
This protocol is based on studies investigating the effects of TUG 891 on body weight, fat

mass, and energy metabolism.[6]

Materials:

TUG 891 (powder)

Dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS), sterile

Sterile 1.5 mL microcentrifuge tubes

Vortex mixer

Insulin syringes (or equivalent) with 27-30 gauge needles

Animal balance

Procedure:

Preparation of TUG 891 Stock Solution:

Due to its poor stability in vivo, it is recommended to prepare fresh solutions for each

experiment.[1]

Calculate the required amount of TUG 891 based on the number of animals and the target

dose (e.g., 35 mg/kg).

Dissolve TUG 891 powder in 100% DMSO to create a concentrated stock solution. Ensure

complete dissolution by vortexing.

Preparation of Dosing Solution:

On the day of injection, dilute the TUG 891 stock solution with sterile PBS to achieve the

final desired concentration and a final DMSO concentration of 10%.

For a 35 mg/kg dose in a 25g mouse, with an injection volume of 100 µL:

Required TUG 891 per mouse: 35 mg/kg * 0.025 kg = 0.875 mg

Concentration of dosing solution: 0.875 mg / 0.1 mL = 8.75 mg/mL

To prepare 1 mL of dosing solution:

100 µL of 100% DMSO (containing the dissolved TUG 891)

900 µL of sterile PBS
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Prepare a vehicle control solution of 10% DMSO in PBS.

Animal Dosing:

Weigh each mouse accurately to determine the precise injection volume.

Administer the TUG 891 solution or vehicle control via intraperitoneal (IP) injection. The

recommended maximum IP injection volume for an adult mouse is 2-3 mL, but smaller

volumes are preferable.[9]

The frequency and duration of administration will depend on the specific study design

(e.g., daily injections for 2 weeks).[10]

Experimental Workflow:
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Caption: Workflow for Intraperitoneal Administration of TUG 891.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b607721?utm_src=pdf-body-img
https://www.benchchem.com/product/b607721?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 2: Lingual Application of TUG 891 for Fat Taste
Perception Studies
This protocol is designed for investigating the role of TUG 891 in modulating fat preference and

the tongue-brain-gut axis.[4]

Materials:

TUG 891 (powder)

Appropriate solvent (e.g., mineral oil or a specific vehicle used in behavioral studies)

Micropipette

Animal restrainer (if necessary)

Procedure:

Preparation of TUG 891 Solution:

Dissolve TUG 891 in the chosen vehicle to the desired concentration. The concentration

will need to be optimized based on the specific behavioral assay.

Prepare a vehicle-only control solution.

Animal Acclimatization:

Acclimatize the animals to the experimental setup and handling procedures to minimize

stress-induced variability.

Lingual Application:

Gently restrain the mouse.

Using a micropipette, apply a small, precise volume of the TUG 891 solution or vehicle

control directly onto the anterior part of the tongue.

Behavioral or Physiological Assessment:
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Immediately following the application, conduct the behavioral choice test (e.g., two-bottle

preference test) or collect physiological samples (e.g., blood for hormone analysis) as per

the experimental design.[4]

Logical Relationship for Fat Taste Perception Study:
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Caption: Logical flow of TUG 891's effect on fat taste perception.

Considerations and Troubleshooting
Selectivity: While TUG 891 is a potent agonist for mouse FFAR4, it exhibits limited selectivity

over mouse FFAR1 (GPR40).[2][3] This should be a consideration when interpreting in vivo

data in mice, and appropriate controls or FFAR1 knockout models may be necessary for

certain studies.

Stability: TUG 891 has been noted to have poor in vivo stability.[1] Therefore, freshly

prepared solutions are crucial for consistent results. For chronic studies, the administration

schedule should be designed to maintain effective concentrations.
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Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and

bioavailability of TUG 891. DMSO is a common choice for intraperitoneal injections, but its

concentration should be kept low (typically ≤10%) to avoid toxicity. For other routes of

administration, the vehicle should be carefully selected and tested for any confounding

effects.

Animal Welfare: All animal experiments should be conducted in accordance with institutional

and national guidelines for animal care and use. Appropriate handling and injection

techniques are essential to minimize animal stress and ensure data quality.

Conclusion
TUG 891 is a valuable research tool for elucidating the physiological roles of FFAR4/GPR120.

The protocols and data presented in these application notes provide a foundation for designing

and executing in vivo studies using TUG 891 in animal models. Careful consideration of the

experimental design, including the choice of animal model, dosage, route of administration, and

vehicle, is essential for obtaining reliable and interpretable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.researchgate.net/publication/322573631_The_GPR120_agonist_TUG-891_promotes_metabolic_health_by_stimulating_mitochondrial_respiration_in_brown_fat
https://www.caymanchem.com/product/17035/tug-891
https://pubmed.ncbi.nlm.nih.gov/36705799/
https://pubmed.ncbi.nlm.nih.gov/36705799/
https://cea.unizar.es/sites/cea/files/archivos/informaci%C3%B3n/toma%20de%20muestras/GUIDELINE%20-%20Routes%20and%20Volumes%20of%20Administration%20in%20Mice.pdf
https://ses.org.es/blog-post/treatment-with-tug891-free-fatty-acid-receptor-4-agonist-restores-adipose-tissue-metabolic-dysfunction-following-chronic-sleep-fragmentation-in-mice/
https://ses.org.es/blog-post/treatment-with-tug891-free-fatty-acid-receptor-4-agonist-restores-adipose-tissue-metabolic-dysfunction-following-chronic-sleep-fragmentation-in-mice/
https://ses.org.es/blog-post/treatment-with-tug891-free-fatty-acid-receptor-4-agonist-restores-adipose-tissue-metabolic-dysfunction-following-chronic-sleep-fragmentation-in-mice/
https://www.benchchem.com/product/b607721#tug-891-administration-in-animal-models
https://www.benchchem.com/product/b607721#tug-891-administration-in-animal-models
https://www.benchchem.com/product/b607721#tug-891-administration-in-animal-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607721?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

